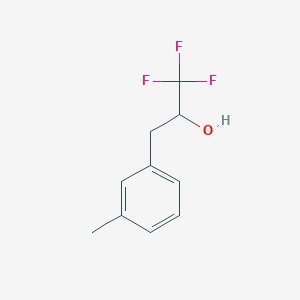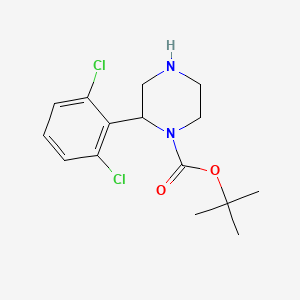![molecular formula C11H17N3 B13590426 1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
1-[(5-Methyl-2-pyridinyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methylpyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H15N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methylpyridin-2-yl)methyl]piperazine typically involves the reaction of 5-methyl-2-pyridinemethanol with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-[(5-methylpyridin-2-yl)methyl]piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Methylpyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(5-methylpyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. It has been found to bind to dopamine receptors, particularly D2 and D4 receptors, which are involved in the regulation of neurotransmission . This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
- 1-[(3-Methylpyridin-2-yl)methyl]piperazine
- 1-(6-Methylpyridin-2-yl)piperazine
Comparison: 1-[(5-Methylpyridin-2-yl)methyl]piperazine is unique in its specific binding affinity to dopamine receptors, which distinguishes it from other similar compounds. The position of the methyl group on the pyridine ring can significantly influence the compound’s pharmacological properties and its interaction with molecular targets.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-[(5-methylpyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-2-3-11(13-8-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
Clé InChI |
LYYZZDJUCFDNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



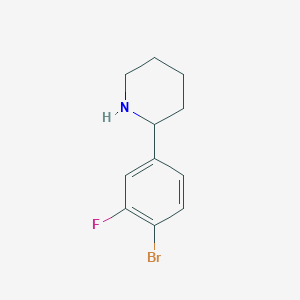
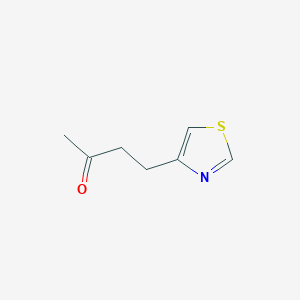
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
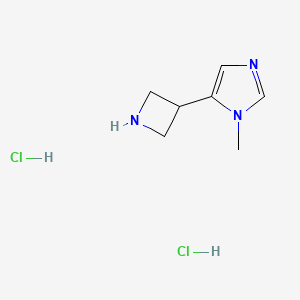

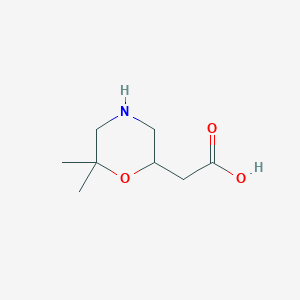
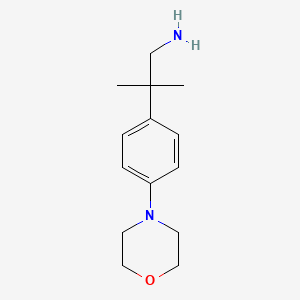
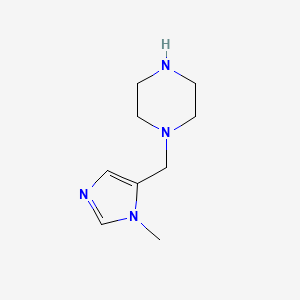
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
